molecular formula C10H9N5S B1272895 2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine CAS No. 712293-71-5

2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine

Cat. No. B1272895
M. Wt: 231.28 g/mol
InChI Key: ZIXNHSCYSLHVCD-UHFFFAOYSA-N
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Description

The compound 2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine is a derivative of triazolothiadiazole, a fused heterocyclic compound that contains multiple nitrogen atoms and a sulfur atom within its ring structure. These types of compounds are known for their potential bioactive properties and are often explored for their pharmaceutical applications.

Synthesis Analysis

The synthesis of related triazolothiadiazole derivatives typically involves the use of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles as synthons. These starting materials are then reacted to form the fused ring system characteristic of triazolothiadiazoles, as described in the synthesis of 3-arylamino-6-phenyl[1, 2, 4]triazolo[3,4-b][1, 3, 4]thiadiazines . Another method involves the reaction of 4-amino-1,2,4-triazole-5-thiones with methyl 3-chloro-2-oxo-3-phenylpropionate to yield methyl 3-(2-R-5-phenylthiazol-4-yl)-7-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6-carboxylates . Additionally, C-H arylation using acyl thiourea ligands has been applied in the synthesis of 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which could be a relevant method for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazolothiadiazole derivatives has been studied using various techniques such as X-ray diffraction, NMR, MS, and IR. For instance, the crystal structure of a similar compound, 3-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-s-triazolo[3,4-b]-1,3,4-thiadiazole, was determined, revealing a triclinic space group and providing detailed unit cell parameters . This information is crucial for understanding the three-dimensional conformation and potential reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of triazolothiadiazole derivatives is influenced by the presence of multiple nitrogen atoms, which can participate in various chemical reactions. The fused ring system with bridgehead nitrogen and hydrazine units suggests that these compounds could undergo reactions typical of aromatic amines and heterocyclic sulfides . The specific reactivity of 2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine would depend on the substituents present and the overall electronic configuration of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolothiadiazole derivatives are determined by their molecular structure. The planarity of the thiazole ring and the conformation of the thiadiazine ring, as observed in related compounds, can affect the compound's stability, solubility, and potential intermolecular interactions . The presence of aromatic rings and heteroatoms within the structure can also influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are important for drug development.

Scientific Research Applications

Potential in Bioorganic and Medicinal Chemistry

Heterocyclic systems incorporating fragments of triazole and thiadiazole are highly regarded in bioorganic and medicinal chemistry. These compounds, including 2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine, are considered significant due to their extensive spectrum of biological activities. They have shown promise in various areas including antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant applications. The synthesis and structural modification of these heterocyclic systems open up new avenues for molecular design in biological active triazole and thiadiazole derivatives. Additionally, the high selectivity of action, low toxicity, and comparable effects to standard drugs make these compounds valuable in drug design and optimization (Koval, Lozynskyi, Shtrygol’, & Lesyk, 2022).

Versatility in Chemical Properties and Applications

The derivatives of 1,2,4-triazole, which are related to 2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine, are known for their wide range of applications not only in the pharmaceutical and medicinal fields but also in engineering, metallurgical, and agricultural sectors. Their chemical versatility allows them to be used in optical materials, coloring agents, antioxidants, additives for fuels and oils, and as corrosion inhibitors. The broad utility and low toxicity of these derivatives underscore their importance across various industries (Parchenko, 2019).

Potential in Antibacterial and Antifungal Applications

The 1,2,4-triazole and 1,3,4-thiadiazole derivatives, including 2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine, have shown potential in antibacterial and antifungal applications. Research indicates that these compounds, due to their unique structure, can act as potent inhibitors against various pathogens including Staphylococcus aureus. The structural properties of these compounds, such as being bioisosteres of amides, esters, and carboxylic acids, contribute significantly to their antibacterial mechanisms, making them promising candidates for developing novel anti-S. aureus agents (Li & Zhang, 2021).

Role in Novel Drug Discovery

The importance of 1,2,4-triazole and 1,3,4-thiadiazole-based compounds in the discovery of novel drugs is notable. These compounds are extensively researched for their potential in treating a wide array of diseases. The ability of these heterocyclic systems to be modified and combined with various molecules, leading to compounds with unique biological profiles, is pivotal in the pursuit of new drug discovery. The high rate of biological activity associated with these derivatives makes them crucial in the development of new medications with desirable biological activities (Ohloblina, 2022).

properties

IUPAC Name

2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5S/c1-6-12-13-10-15(6)14-9(16-10)7-4-2-3-5-8(7)11/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXNHSCYSLHVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387995
Record name AG-G-78842
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

CAS RN

712293-71-5
Record name AG-G-78842
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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